Smolecule

Theoretical Framework & Proof-of-Concept
Specifications & Pricing

Clinical Trial Data Summary for Hematologic

Malighancies

Author: Smolecule Technical Support Team. Date: February 2026

CAS No.: 1227939-82-3
Cat. No.: S548704

Compound Focus: llorasertib

Get Quote

A phase 1 dose-escalation trial (NCT01110473) evaluated ilorasertib in 52 patients with advanced

hematologic malignancies [1] [2] [3].

Parameter

Summary Data

Patient Population

Diagnoses

Treatment Arms

Recommended Phase 2
Dose (Oral)

Most Common Grade 3/4
Adverse Events

Pharmacokinetics (Oral)

52 patients; median age 67 years; 35% with >4 prior regimens [1] [2].

Acute Myelogenous Leukaemia (AML; n=38), Myelodysplastic
Syndrome (MDS; n=12), Chronic Myelomonocytic Leukaemia (CMML,;
n=2) [1] [2].

Arm A: once-weekly oral; Arm B: twice-weekly oral; Arm C: once-weekly
oral + azacitidine; Arm D: once-weekly intravenous [1] [2].

540 mg once weekly; 480 mg twice weekly [1] [2] [3].

Hypertension (28.8%), Hypokalemia (15.4%), Anemia (13.5%),

Hypophosphatemia (11.5%) [1] [2].

Dose-proportional; half-life of ~15 hours; no interaction with azacitidine

[1] [2].
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Parameter Summary Data

Efficacy Clinical responses observed in 3 AML patients [1] [2] [3].

Detailed Experimental Protocols

The trial design and key assessments from the phase 1 study provide a methodological framework for future

research [2].

1. Study Design and Treatment Protocol

¢ Trial Design: Phase 1, open-label, dose-escalation study [2].

e Dosing Schedule: llorasertib administered on Days 1, 8, and 15 of a 28-day cycle. Dosing
continued until disease progression or unacceptable toxicity [2].

e Dose-Limiting Toxicity (DLT) Definition: DLTs were assessed in cycle 1 and included specific
criteria such as grade 4 neutropenia >7 days, grade 4 thrombocytopenia, grade =3 non-hematologic
toxicities (e.g., nausea/vomiting, diarrhea) despite supportive care, and specific criteria for
hypertension [4].

2. Patient Eligibility Criteria (Key Aspects)

¢ Inclusion: Patients =18 years with relapsed/refractory AML, high-risk MDS, or CMML; ECOG
performance status 0-2; adequate renal, hepatic, and bone marrow function [2].

e Exclusion: Active CNS involvement; anticancer therapy within 14 days; unresolved toxicities from
prior therapy; symptomatic/uncontrolled hypertension; therapeutic anticoagulation [2].

3. Pharmacokinetic (PK) Assessment Methodology

e Blood Sampling: Extensive PK sampling was performed up to 72 hours after dosing on days 1 and
15 [2].

¢ Analysis: Non-compartmental methods determined key PK parameters: maximum plasma
concentration (Cmax), time to Cmax (Tmax), elimination half-life (t*2), and area under the plasma
concentration-time curve (AUC) [2].

4. Pharmacodynamic (PD) Biomarker Assessment

e Biomarkers Measured: Placental growth factor (PIGF) as a marker for VEGFR inhibition and histone
H3 phosphorylation (pHH3) in skin punch biopsies as a marker for Aurora B kinase inhibition [4].
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e Analysis: Blood samples for PIGF and skin biopsies for pHH3 were collected in conjunction with PK
sampling to correlate drug exposure with biological effect [4].

5. Efficacy Assessment

¢ Response Criteria: For patients with AML, response was assessed using established international
working group criteria [3].

llorasertib Mechanism of Action and Signaling
Pathways
Ilorasertib (ABT-348) is a novel ATP-competitive, multi-targeted kinase inhibitor. The following diagram

illustrates its core mechanism and the subsequent experimental workflow used to validate target engagement

in the clinical trial.
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Ilorasertib inhibits Aurora and VEGFR/PDGFR kinases, with clinical biomarkers correlating effects. [2] [4]
[5]
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e Primary Mechanism: llorasertib simultaneously inhibits Aurora kinases (critical for cell
division/mitosis) and VEGF/PDGF receptor kinases (key mediators of tumor angiogenesis), plus Src
family kinases [2] [5].

¢ Clinical Correlation: In the phase 1 trial, VEGFR2 inhibition (measured by increased PIGF) occurred
at lower exposures, correlating with hypertension. Aurora B inhibition (measured by decreased pHH3)
required higher exposures and correlated with anti-tumor activity [4].

Key Insights for Drug Development Professionals

o Differentiated Target Engagement: The pharmacodynamic data suggests that the VEGFR-related
anti-angiogenic effects (and associated toxicities like hypertension) may manifest at lower doses than
the Aurora kinase-related cytotoxic effects [4]. This is a critical consideration for dose selection in
future studies.

e Activity in Resistant Disease: The observation of clinical responses in a heavily pre-treated AML
population (including some with >4 prior regimens) indicates potential for ilorasertib in settings of
refractory disease [1].

e Combination Potential: The trial included an arm combining ilorasertib with azacitidine, and no
pharmacokinetic interaction was found [1] [2]. This supports the feasibility of exploring such
combinations, particularly in MDS and AML.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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